
1-Benzyl-3-bromo-1H-indazole
Vue d'ensemble
Description
“1-Benzyl-3-bromo-1H-indazole” is a chemical compound with the CAS Number: 29985-03-3 . It has a molecular weight of 287.16 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 1H-indazole, a similar compound, has been explored in various ways . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
Molecular Structure Analysis
The IUPAC name for “1-Benzyl-3-bromo-1H-indazole” is 1-benzyl-3-bromo-1H-indazole . The InChI code is 1S/C14H11BrN2/c15-14-12-8-4-5-9-13 (12)17 (16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 .
Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively . For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles efficiently under simple reaction conditions .
Physical And Chemical Properties Analysis
“1-Benzyl-3-bromo-1H-indazole” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
1-Benzyl-3-bromo-1H-indazole exhibits promising pharmacological properties, making it an attractive scaffold for drug design. Researchers have explored its potential as:
- Anticancer Agent : Some derivatives of indazoles, including 1-Benzyl-3-bromo-1H-indazole, have demonstrated antiproliferative activity against neoplastic cell lines . These compounds could serve as leads for developing novel cancer therapies.
Kinase Inhibitors
Indazoles, including 1-Benzyl-3-bromo-1H-indazole, can act as kinase inhibitors. For instance:
- Phosphoinositide 3-Kinase (PI3K) Inhibition : Selective PI3Kδ inhibitors are crucial for treating respiratory diseases. Indazoles have been explored in this context .
Synthetic Methodology
Researchers have developed synthetic strategies to access indazoles efficiently:
- Transition Metal-Catalyzed Reactions : Cu(OAc)₂-catalyzed N–N bond formation has been employed to synthesize 1H-indazoles. This method provides good yields and minimizes byproducts .
Coordination Chemistry
The indazole moiety can coordinate with metal ions, leading to interesting complexes:
Mécanisme D'action
While the specific mechanism of action for “1-Benzyl-3-bromo-1H-indazole” is not mentioned in the search results, indazole-containing compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Safety and Hazards
Orientations Futures
Recent strategies for the synthesis of 1H- and 2H-indazoles have been summarized, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies could potentially be applied to the synthesis of “1-Benzyl-3-bromo-1H-indazole” in the future.
Propriétés
IUPAC Name |
1-benzyl-3-bromoindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHSJONHUNOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromo-1H-indazole | |
CAS RN |
29985-03-3 | |
| Record name | 1-benzyl-3-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

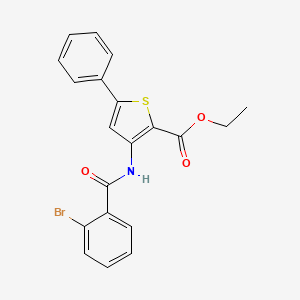
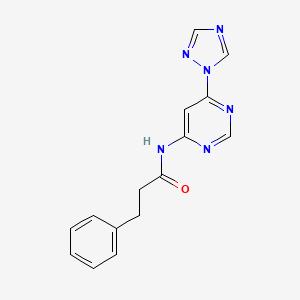
![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)
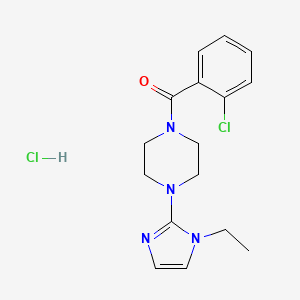

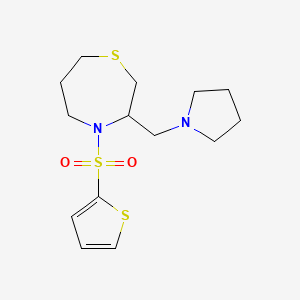
![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)
![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)
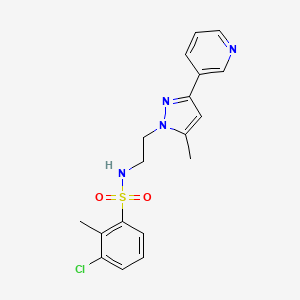
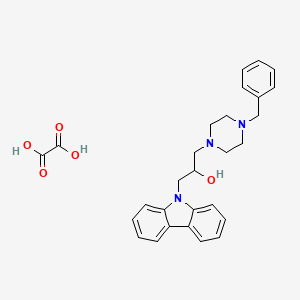
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)
![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)